molecular formula C12H12N2O B2842986 1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde CAS No. 153687-32-2

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

Cat. No. B2842986
M. Wt: 200.241
InChI Key: NXRGCJKNIMOLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the linear formula C12H12O1N2 . It is used in research, development, and production in the life science industry .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to the 1-position of a 3-methyl-1H-pyrazole ring, with a carbaldehyde group at the 4-position .


Physical And Chemical Properties Analysis

1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 200.24 . The InChI code is 1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

The synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives has shown significant antioxidant and anti-inflammatory activities. These derivatives were synthesized through a series of chemical reactions, starting from substituted acetophenones condensed with hydrazides, followed by cyclization. The compounds exhibited potent antioxidant activity compared to standard antioxidants and showed significant anti-inflammatory activity in comparison to the standard drug diclofenac sodium (Bono Naga Sudha, N. Subbaiah, & Manchala Mahalakshmi, 2021).

Synthesis of Novel Heterocycles

Research into 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor for synthesizing novel heterocycles has been reported. These heterocycles were synthesized through facile reactions with various compounds, demonstrating the versatility of pyrazole-based compounds in creating new molecular structures with potential application in drug development (Mohammed A. Baashen, B. F. Abdel-Wahab, & G. El‐Hiti, 2017).

Antiproliferative Activity

A series of new 3-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes and their benzimidazole derivatives were synthesized and evaluated for their potential antiproliferative activities against cancer cell lines. This research highlights the application of pyrazole-based compounds in the development of new anticancer agents (D. Ashok et al., 2020).

Green Chemistry Approaches

Studies on the synthesis of benzofuran pyrazole heterocycles using green chemistry approaches, such as microwave-assisted synthesis, have been reported. These studies focus on the development of environmentally friendly methods for synthesizing compounds with analgesic and anti-inflammatory activities, showcasing the potential of pyrazole derivatives in medicinal chemistry (R. Kenchappa & Y. Bodke, 2020).

Nonlinear Optical Properties

Pyrazole-based compounds have been investigated for their potential as nonlinear optical (NLO) materials. Research on pyrazole-based D-π-A derivatives has shown large Stokes shifts and solid-state emissions, indicating their usefulness in optical applications (Sandip K. Lanke & N. Sekar, 2016).

Antimicrobial Activity

The synthesis and characterization of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown antimicrobial activity against a range of bacteria and fungi. This research underscores the application of pyrazole compounds in developing new antimicrobial agents (A. Hamed et al., 2020).

properties

IUPAC Name

1-benzyl-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRGCJKNIMOLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 1-benzyl-3-methyl-1H-pyrazole (compound 314.1, 1.00 g, 5.81 mmol) in N,N-dimethylformamide (3 mL) was added POCl3 (493 μL, 5.28 mmol) dropwise. The reaction mixture was stirred for 3 h at 90° C. under nitrogen. The reaction mixture was diluted with 50 mL of H2O. The pH of the solution was adjusted to 7 with sodium hydroxide (2 M). The aqueous phase was extracted with 3×20 mL of ethyl acetate and the combined organic layers were dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1.42 g (crude) of the title compound as a brown oil.
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1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
493 μL
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reactant
Reaction Step One
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3 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
50 mL
Type
solvent
Reaction Step Three

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